2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid

Description

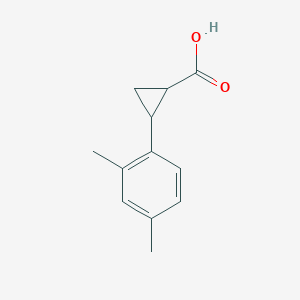

2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-fused carboxylic acid derivative featuring a phenyl ring substituted with methyl groups at the 2- and 4-positions. The cyclopropane ring introduces significant steric and electronic constraints, while the carboxylic acid group enables diverse chemical reactivity, including salt formation, esterification, and coordination with metal ions.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O2/c1-7-3-4-9(8(2)5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |

InChI Key |

BDCAWIWSTIEPCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of 2,4-dimethylphenylacetic acid using diazomethane or other carbene precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclopropane ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring’s strain energy can drive reactions, while the carboxylic acid group can participate in acid-base chemistry. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Dichlorophenyl Derivatives

- 1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid (C₁₀H₈Cl₂O₂, MW 231.08): Features chlorine atoms at the 2- and 4-positions instead of methyl groups. The electron-withdrawing Cl substituents increase acidity (pKa ~4.5 predicted) compared to the methyl-substituted analog. This compound is synthesized via cyclopropanation of dichlorophenylacetate esters and exhibits fungicidal activity in agrochemical applications .

- 1-(2,4-Dichlorophenyl)-2-phenylcycloprop-2-ene-1-carboxylic Acid (C₁₆H₁₀Cl₂O₂, MW 305.16): Contains an unsaturated cyclopropene ring, enhancing rigidity. Reported melting point: 153–154°C. Used in metal-templated synthesis of diazepanones .

Fluorinated Derivatives

- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid (C₁₁H₈F₄O₂, MW 248.17): Combines fluorine and trifluoromethyl groups, leading to high lipophilicity (predicted logP ~3.5). The strong electron-withdrawing effects lower the carboxylic acid pKa to ~4.0, enhancing solubility in polar solvents .

- rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic Acid : A racemic mixture with fluorine substituents. The stereochemistry influences binding to biological targets, such as fungal cytochrome bc1 complex inhibitors .

Trifluoromethyl-Substituted Analogs

- 2-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid (C₁₁H₉F₃O₂, MW 230.19): The trifluoromethyl group at the 2-position increases metabolic stability and electronegativity. This analog is used in pesticide formulations for its resistance to enzymatic degradation .

- 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid (C₁₁H₉F₃O₂, CAS 2262-03-5): Exhibits similar properties but with the trifluoromethyl group at the 4-position, altering steric interactions in protein binding pockets .

Electron-Donating and Withdrawing Group Analogs

- 2-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid (C₁₁H₉NO₂, MW 187.2): The cyano group is strongly electron-withdrawing, lowering the pKa further (predicted ~3.8) and increasing reactivity in nucleophilic substitutions. Used in peptide stapling and drug discovery .

- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid (C₁₁H₁₂O₃, CAS 16728-01-1): The methoxy group is electron-donating, reducing acidity (pKa ~4.8) and enhancing solubility in nonpolar solvents. Applied in asymmetric synthesis .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C12H14O2

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. Its structural features allow it to interact with enzymes involved in various physiological processes.

Anticancer Properties

Research indicates that cyclopropane derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated moderate cytotoxicity against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting potential as a chemotherapeutic agent. The mechanism appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes related to metabolic processes. Molecular docking studies have shown that it can effectively bind to the active sites of enzymes involved in ethylene biosynthesis, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in plant physiology but may also have implications in human health .

Study on Cytotoxicity

In a comparative study involving various cyclopropanecarboxylic acids, this compound was found to have a binding affinity (ΔG values ranging from -6.0 to -6.5 kcal/mol) comparable to other known inhibitors. This suggests its potential utility in drug design targeting similar pathways .

| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385×10^4 |

| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |

| Methylcyclopropane | -3.1 | 0.188×10^3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.